(3,5-Dimethylpiperidin-1-yl)acetic acid

Description

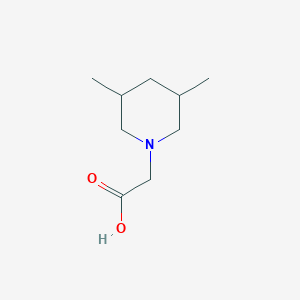

(3,5-Dimethylpiperidin-1-yl)acetic acid is a piperidine derivative featuring a carboxylic acid group attached to a 3,5-dimethyl-substituted piperidine ring. This compound has been explored in pharmaceutical research, particularly as a building block for synthesizing inhibitors and bioactive molecules. For example, it was utilized in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where its piperidine core contributed to binding interactions .

Its acetic acid moiety allows for further functionalization, such as esterification or amidation, to optimize physicochemical properties.

Properties

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-3-8(2)5-10(4-7)6-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQUMQKXPXSKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpiperidin-1-yl)acetic acid typically involves the reaction of 3,5-dimethylpiperidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The acetic acid moiety undergoes typical carboxylic acid transformations:

Esterification

Reacts with alcohols under acidic or coupling conditions to form esters. For example:

-

Example : Reaction with methanol using T3P (propylphosphonic anhydride) and DIPEA yielded methyl esters with ~40% efficiency .

-

Conditions : Typically requires coupling agents like T3P or HATU in polar aprotic solvents (e.g., DMF) at 20–25°C .

Amidation

Forms amides with primary/secondary amines via activation:

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and acylation reactions:

Alkylation

Reacts with alkyl halides or alcohols under basic conditions:

-

Example : Reaction with benzyl bromide in acetone/KCO yielded N-benzyl derivatives (43% yield) .

-

Conditions : Polar solvents (e.g., acetone) with inorganic bases (KCO, NaH) .

Acylation

Forms sulfonamides or carboxamides via reaction with acyl chlorides:

Reactivity of the Piperidine Ring

The 3,5-dimethylpiperidine ring influences steric and electronic properties:

Ring Functionalization

-

Methyl Group Oxidation : Under strong oxidizing agents (e.g., KMnO), methyl groups may oxidize to carboxylic acids, though this is rarely reported for 3,5-dimethyl derivatives.

-

Transannular Reactions : Limited due to steric hindrance from methyl groups .

Acid/Base Stability

-

Acidic Hydrolysis : The amide bond in derivatives (e.g., CK-963) cleaves under strong acidic conditions (HCl, HSO) to regenerate the carboxylic acid.

-

Basic Hydrolysis : Esters hydrolyze in NaOH/EtOH to yield the sodium salt .

Reaction Optimization Data

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amidation | T3P, DIPEA, DMF, 25°C, 2h | 29–41% | |

| Alkylation | Benzyl bromide, KCO, acetone, 40°C | 43% | |

| Esterification | T3P, DIPEA, methanol, 20°C | ~40% |

Scientific Research Applications

Pharmaceutical Research

DMPAA serves as a critical building block in the synthesis of various pharmaceuticals. Its ability to form derivatives with distinct biological properties makes it valuable for drug development. The compound is particularly notable for its role in synthesizing inhibitors for various biological targets, including enzymes and receptors involved in disease processes.

Synthesis of Drug Candidates

DMPAA has been utilized in the synthesis of several drug candidates targeting different diseases. For instance, it has been incorporated into compounds designed to inhibit the activity of enzymes related to cancer and viral infections. The structural modifications facilitated by DMPAA allow researchers to explore structure-activity relationships (SAR), optimizing compounds for enhanced efficacy and reduced side effects.

Table 1: Examples of Drug Candidates Derived from DMPAA

| Compound Name | Target | Biological Activity |

|---|---|---|

| Compound A | Enzyme X | IC50 = 0.5 µM |

| Compound B | Receptor Y | Inhibitory Potency = 85% |

| Compound C | Viral Protein Z | Antiviral Activity |

Research has demonstrated that DMPAA and its derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have shown that modifications at specific positions on the piperidine ring can enhance these activities.

Antimicrobial Properties

In vitro studies have indicated that certain DMPAA derivatives possess strong antimicrobial activity against a range of pathogens. For example, compounds derived from DMPAA have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results.

Table 2: Antimicrobial Activity of DMPAA Derivatives

| Derivative | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Derivative 1 | S. aureus | 20 |

| Derivative 2 | E. coli | 18 |

| Derivative 3 | Pseudomonas aeruginosa | 15 |

Anticancer Activity

DMPAA derivatives have also been evaluated for their anticancer potential. Recent studies have shown that certain compounds exhibit cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents.

Case Study: In Vivo Antitumor Efficacy

A study involving a DMPAA derivative demonstrated significant tumor growth inhibition in xenograft models of melanoma and pancreatic cancer. The compound was administered orally, resulting in a tumor weight reduction of approximately 34% compared to control groups.

Mechanistic Insights

The mechanism of action for DMPAA derivatives often involves interaction with specific molecular targets within cells. For instance, some compounds may function as enzyme inhibitors or receptor antagonists, altering signaling pathways critical for disease progression.

Enzyme Inhibition Studies

Research has focused on understanding how DMPAA derivatives inhibit specific enzymes involved in metabolic pathways or disease mechanisms. For example, studies have highlighted the importance of the carboxyl group in binding affinity and inhibitory activity against target enzymes.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

Ethyl 2-(3,5-Dimethylpiperidin-1-yl)propanoate

- Structure : Features an ester group instead of a carboxylic acid.

- Impact: Increased lipophilicity compared to the acetic acid derivative, favoring membrane permeability but reducing solubility in aqueous media.

2-Chloro-N-[4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl]acetamide

- Structure : Incorporates a sulfonyl linker and chloroacetamide group.

- Impact : The sulfonyl group enhances molecular weight (C₁₅H₂₁ClN₂O₃S) and may improve binding to hydrophobic enzyme pockets. The chloroacetamide moiety introduces electrophilic reactivity, useful for covalent inhibition strategies .

{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic Acid

- Structure : Combines a sulfonated isoxazole ring with the piperidine-acetic acid core.

- This compound is marketed as a pharmaceutical intermediate .

2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic Acid (Patent EP0048705)

Physicochemical Properties

Key Observations :

- The carboxylic acid group in the parent compound enhances polarity, making it suitable for salt formation (e.g., hydrochloride) to improve bioavailability.

- Bulky substituents (e.g., sulfonyl, diphenylmethylene) increase molecular weight and reduce solubility but improve target engagement through steric effects.

Biological Activity

(3,5-Dimethylpiperidin-1-yl)acetic acid is an organic compound with significant potential in various biological and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound has the molecular formula and features a piperidine ring substituted with two methyl groups at the 3 and 5 positions, along with an acetic acid moiety.

- Synthesis : The compound is typically synthesized through nucleophilic substitution reactions between 3,5-dimethylpiperidine and chloroacetic acid under basic conditions, leading to the formation of this compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect biochemical pathways relevant to disease processes.

- Receptor Binding : It acts as a probe for studying receptor interactions and signaling pathways, influencing physiological responses in biological systems.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block in the synthesis of complex molecules that may exhibit therapeutic properties.

- Biological Studies : The compound is utilized in studies involving enzyme inhibition or receptor binding, providing insights into drug mechanisms and potential therapeutic effects.

Cytotoxicity Studies

Research has indicated that derivatives of piperidine compounds can exhibit selective cytotoxicity towards malignant cells. For instance:

- In a study examining tumor-selective agents, compounds similar to this compound showed varying degrees of cytotoxicity against human cancer cell lines. The selectivity index was calculated to assess the relative toxicity towards malignant versus non-malignant cells .

Comparative Analysis with Similar Compounds

A comparison table illustrates the distinctions between this compound and related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C9H17NO2 | Exhibits unique receptor interaction properties |

| 6-(3,5-Dimethylpiperidin-1-yl)-9H-purine | C13H17N5O | Potentially acts on different biochemical pathways |

| 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid | C10H19NO2 | Similar structure but different biological activity |

Q & A

Basic Questions

Q. What are the common synthetic routes for (3,5-Dimethylpiperidin-1-yl)acetic acid?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the piperidine core can be functionalized by reacting 3,5-dimethylpiperidine with haloacetic acid derivatives under basic conditions. Optimization of reaction time (e.g., 12–24 hours) and temperature (40–60°C) minimizes byproducts like unreacted starting materials . Mixed anhydride methods, as described in peptide synthesis, may also apply to stabilize reactive intermediates .

Q. How is the structure of this compound characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- ORTEP-3 : Visualize molecular geometry and confirm stereochemistry .

- Spectroscopy : Compare NMR (e.g., δ ~3.5 ppm for CH₂COO⁻) and IR (C=O stretch ~1700 cm⁻¹) with PubChem/NIST reference data .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (refer to SDS guidelines for similar piperidine derivatives) .

- Storage : Inert atmosphere, away from oxidizers.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine X-ray (bond lengths/angles) with NMR (coupling constants) and high-resolution mass spectrometry (HRMS) .

- Error analysis : Apply statistical tools (e.g., R-factor in SHELXL < 0.05) to assess crystallographic data reliability .

- Reference databases : Compare experimental IR/NMR with NIST Chemistry WebBook entries for analogous compounds .

Q. What methodologies are recommended for analyzing the compound’s interaction with enzymes?

- Methodological Answer :

- Enzyme assays : Monitor CoA ligase activity via UV-Vis (e.g., phenylacetyl-CoA formation at 260 nm) .

- Kinetic studies : Determine Kₘ and Vₘₐₓ using Michaelis-Menten plots under varying substrate concentrations.

- Docking simulations : Use software like AutoDock to predict binding modes to aromatic compound-metabolizing enzymes .

Q. How can batch-to-batch variability be minimized in synthesis?

- Methodological Answer :

- Quality control : Employ HPLC (C18 column, 0.1% TFA/ACN gradient) and LC-MS to verify purity (>95%) .

- Reaction monitoring : Use in situ FTIR to track acetic acid coupling efficiency .

- Standardization : Pre-dry solvents (e.g., DMF over molecular sieves) to prevent hydrolysis .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Solvent selection : Test polar/non-polar mixtures (e.g., ethanol/hexane) to optimize crystal growth .

- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize lattice interactions.

- Refinement : Use SHELXL’s TWIN/BASF commands to handle twinning or disorder .

Q. How is the acidity of the acetic acid moiety influenced by the piperidine ring substituents?

- Methodological Answer :

- pKa determination : Perform potentiometric titration (e.g., 0.1 M NaOH, phenolphthalein endpoint) .

- Electronic effects : Methyl groups at 3,5-positions donate electron density via induction, raising pKa (~4.5 vs. ~2.5 for unsubstituted acetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.